4-(4-Anilinoanilino)-2-methylphenol
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Overview
Description
4-(4-Anilinoanilino)-2-methylphenol is an organic compound that features a phenol group substituted with an anilinoanilino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Anilinoanilino)-2-methylphenol typically involves the reaction of 4-anilinophenol with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between these two compounds. The reaction is usually carried out in an inert solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Anilinoanilino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(4-Anilinoanilino)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Anilinoanilino)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Anilinophenol: A precursor in the synthesis of 4-(4-Anilinoanilino)-2-methylphenol.
4-(4-Anilinoanilino)phenol: A structurally similar compound with different substitution patterns.
N-(4-Anilinoanilino)methylmaleimide: Another compound with a similar anilinoanilino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an anilinoanilino group with a methyl-substituted phenol makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112096-09-0 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(4-anilinoanilino)-2-methylphenol |
InChI |
InChI=1S/C19H18N2O/c1-14-13-18(11-12-19(14)22)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-13,20-22H,1H3 |
InChI Key |
XHNDDNCJGFDRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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